molecular formula C11H15BrClNO2 B13933129 N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine

Cat. No.: B13933129
M. Wt: 308.60 g/mol
InChI Key: KWRHWJSMVOOIPU-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine (CAS 1556427-99-6) is a chemical compound with the molecular formula C11H15BrClNO2 and a molecular weight of 308.60 g/mol . As a substituted ethanamine, this compound is characterized by its bromo- and chloro- benzyl group, a structure often utilized in sophisticated organic synthesis pipelines. Such benzyl-haloaniline derivatives are frequently employed as key molecular building blocks and chemical intermediates in medicinal chemistry research . Researchers value these intermediates for constructing more complex molecules, such as in the discovery and optimization of inhibitors for therapeutic targets like mutant isocitrate dehydrogenase (mIDH1) for oncology research . Furthermore, analogous structural motifs are found in compounds investigated as fluorescent ligands for sigma (σ) receptors, which are targets of interest in cancer and neurological disease research . The presence of both bromo and chloro substituents on the aromatic ring provides distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, making it a versatile scaffold for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]-2,2-dimethoxyethanamine

InChI

InChI=1S/C11H15BrClNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3

InChI Key

KWRHWJSMVOOIPU-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC1=CC(=C(C=C1)Cl)Br)OC

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reactants / Reagents Conditions Description
1 3-Bromo-4-chlorobenzyl bromide Anhydrous dichloromethane (DCM), N2 atmosphere, 0–25°C Preparation or procurement of halogenated benzyl bromide intermediate with correct substitution pattern
2 2,2-Dimethoxyethan-1-amine Added dropwise to Step 1 solution Nucleophilic substitution where amine attacks benzyl bromide to form the target amine
3 Triethylamine (1.2–1.5 eq.) Neutralizes HBr byproduct Maintains reaction pH and prevents side reactions
4 Workup: aqueous wash, drying over Na2SO4 Room temperature Removal of inorganic salts and drying of organic layer
5 Purification via column chromatography (silica gel or neutral alumina) Elution with appropriate solvents Isolation of pure this compound

Notes:

  • The reaction is typically stirred for 12–24 hours to ensure completion.
  • An inert atmosphere (nitrogen) is used to prevent oxidation or moisture interference.
  • Temperature control is critical to avoid decomposition or side-product formation.

Reaction Mechanism and Analysis

Mechanistic Pathway

The key step is a nucleophilic substitution (SN2) where the nucleophilic amine nitrogen of 2,2-dimethoxyethan-1-amine attacks the electrophilic benzyl carbon bearing the bromide leaving group. The presence of electron-withdrawing halogens (Br and Cl) on the aromatic ring influences the electrophilicity of the benzyl carbon and the reaction kinetics.

Spectroscopic Characterization

Technique Purpose Key Observations
Proton Nuclear Magnetic Resonance (¹H NMR) Confirm structure and substitution pattern CH2-NH protons at δ 4.2–4.5 ppm; methoxy protons at δ 3.3–3.4 ppm; aromatic protons at δ 7.2–7.8 ppm
Carbon-13 NMR (¹³C NMR) Carbon environment confirmation Signals consistent with benzyl, methoxy, and amine carbons
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]+ at approx. 332.0 m/z (C11H16BrClNO2)
Infrared Spectroscopy (IR) Functional group identification Bands corresponding to amine N-H, aromatic C-H, and acetal C-O stretching

Research Findings and Literature Data

  • The synthetic route described is consistent with protocols used for preparing halogenated benzylamines with acetal functionalities, as documented in organic synthesis literature.
  • The regioselective introduction of bromine and chlorine on the benzyl ring is typically achieved via electrophilic aromatic substitution on appropriately substituted benzyl precursors.
  • The use of 2,2-dimethoxyethan-1-amine as a nucleophile is well established for introducing the dimethoxy acetal moiety, which can later serve as a protected aldehyde or as a precursor to heterocyclic ring formation.
  • Purification by column chromatography is standard due to the compound’s moderate polarity and sensitivity to hydrolysis.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 3-Bromo-4-chlorobenzyl bromide, 2,2-dimethoxyethan-1-amine
Reaction Type Nucleophilic substitution (SN2)
Solvent Anhydrous dichloromethane (DCM)
Base Triethylamine (to neutralize HBr)
Temperature 0–25°C
Reaction Time 12–24 hours
Atmosphere Inert (nitrogen)
Purification Column chromatography (silica gel or neutral alumina)
Characterization Techniques ¹H NMR, ¹³C NMR, HRMS, IR
Industrial Scale Adaptations Continuous flow reactors, automation, catalyst optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzyl halides can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy groups may also play a role in modulating its chemical reactivity and biological activity .

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The 3-bromo-4-chloro substitution in the target compound introduces greater steric bulk and lipophilicity compared to monosubstituted analogs (e.g., 4-bromo in ). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding interactions in biological targets .

Discontinued Analogues

N-(4-Bromobenzyl)-2,2-dimethoxyethan-1-amine () was discontinued, possibly due to inferior pharmacokinetic properties or synthetic challenges compared to more complex halogenated derivatives. This highlights the importance of optimizing halogen placement for drug-like characteristics.

Biological Activity

N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromo and chloro substituent on the benzyl ring, which can influence its biological interactions. The presence of the dimethoxyethanamine moiety contributes to its pharmacological profile.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for pathogen survival.
  • Disruption of Cellular Processes : The compound may interfere with cell signaling pathways, leading to apoptosis in cancer cells or inhibition of pathogen growth.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For example, derivatives have shown effective inhibition with low EC50 values, suggesting that this compound could possess similar properties .

Anticancer Activity

Compounds analogous to this compound have demonstrated promising anticancer effects. For instance, studies on related structures revealed IC50 values in the nanomolar range against various cancer cell lines . These findings suggest a potential for this compound in cancer therapeutics.

Table 1: Biological Activity of Related Compounds

Compound NameTarget Pathogen/Cell TypeEC50/IC50 (µM)Reference
N-(3-Chloro-4-fluorobenzyl)-amineT. cruzi0.31
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamideMDA-MB-231 (Breast Cancer)0.126
NEU-617T. brucei0.03

Case Studies

A notable study evaluated the antiparasitic effects of structurally similar compounds on T. cruzi. The results indicated that modifications in the aromatic substituents significantly impacted potency and selectivity against the parasite. For instance, introducing electron-withdrawing groups like bromo and chloro increased efficacy against T. cruzi amastigotes .

Another study focused on anticancer properties where compounds with similar structural motifs were tested against breast cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit proliferation effectively .

Q & A

Q. What are the standard synthetic routes for N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine?

The compound can be synthesized via nucleophilic substitution between 3-bromo-4-chlorobenzyl bromide and 2,2-dimethoxyethan-1-amine. A typical protocol involves dissolving 2,2-dimethoxyethan-1-amine in anhydrous dichloromethane (DCM) and adding it dropwise to a solution of 3-bromo-4-chlorobenzyl bromide in DCM under nitrogen. Triethylamine (1.2–1.5 equivalents) is introduced to neutralize HBr generated during the reaction. After stirring at 0–25°C for 12–24 hours, the mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (neutral Al₂O₃ or silica gel) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for identifying the benzyl proton environment (δ 4.2–4.5 ppm for CH₂-NH) and dimethoxy groups (δ 3.3–3.4 ppm). Aromatic protons from the 3-bromo-4-chlorobenzyl group appear as a multiplet in δ 7.2–7.8 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₆BrClNO₂: ~332.0).
  • UV-Vis : Useful for detecting conjugation or charge-transfer interactions in derivatives .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Discrepancies in peak splitting or chemical shifts may arise from rotational barriers (e.g., restricted rotation around the NH-CH₂ bond) or solvent effects. To address this:

  • Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity.
  • Compare data with structurally similar compounds, such as N-((1-bromonaphthalen-2-yl)methyl)-2,2-dimethoxyethan-1-amine, where NH-CH₂ protons resonate at δ 4.5 ppm .
  • Use X-ray crystallography (SHELXL/SHELXS) for unambiguous confirmation. Crystallographic data can resolve ambiguities in stereochemistry or hydrogen bonding .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful drying.
  • Base optimization : Replace triethylamine with stronger bases (e.g., DBU) to accelerate substitution.
  • Temperature control : Gradual warming (0°C → 60°C) minimizes side reactions like elimination .
  • Purification : Use flash chromatography (EtOAc/MeOH 9:1) or recrystallization from ethanol/water .

Q. How does the dimethoxy group influence the compound’s reactivity or stability?

The dimethoxy group acts as an electron donor, stabilizing intermediates during reactions. It also reduces hygroscopicity compared to non-ether analogs. In catalytic applications, the group may sterically hinder coordination sites, affecting metal complex formation .

Methodological Considerations

Q. What protocols are recommended for crystallographic analysis of this compound?

  • Crystal growth : Diffraction-quality crystals can be obtained via slow evaporation from a hexane/ethyl acetate mixture.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018/3 implements full-matrix least-squares refinement. Key parameters include R₁ < 0.05 and wR₂ < 0.15 for high-resolution data .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Modify the benzyl group : Introduce electron-withdrawing groups (e.g., nitro) to study electronic effects on bioactivity.
  • Vary the amine substituent : Replace dimethoxy with cyclic ethers (e.g., dioxolane) to assess steric impact.
  • Cross-coupling reactions : Use Suzuki-Miyaura to append aryl/heteroaryl groups to the bromine site .

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